5-Formylnaphthalene-1-carbonitrile

Description

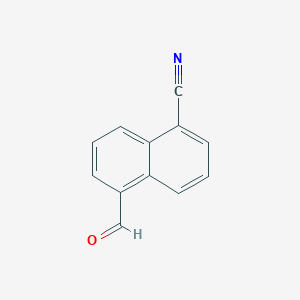

5-Formylnaphthalene-1-carbonitrile is a naphthalene derivative featuring a formyl (-CHO) group at the 5-position and a nitrile (-CN) group at the 1-position of the naphthalene ring. This compound is of interest in organic synthesis and materials science due to its dual functional groups, which confer reactivity for further chemical modifications.

Properties

IUPAC Name |

5-formylnaphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO/c13-7-9-3-1-6-12-10(8-14)4-2-5-11(9)12/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POSKUVODWVNVBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=C(C2=C1)C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30608992 | |

| Record name | 5-Formylnaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157796-39-9 | |

| Record name | 5-Formylnaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction, employing dimethylformamide (DMF) and phosphoryl chloride (POCl₃), is a classical method for aromatic formylation. For naphthalene-1-carbonitrile, the nitrile group’s electron-withdrawing nature directs electrophilic substitution to the meta position (C5). A typical procedure involves:

-

Dissolving naphthalene-1-carbonitrile in anhydrous DMF under nitrogen.

-

Adding POCl₃ dropwise at 0–5°C to form the Vilsmeier reagent.

-

Heating the mixture to 80–100°C for 6–12 hours.

-

Quenching with ice-water and neutralizing with sodium bicarbonate.

Key Data:

The moderate yield arises from competing side reactions, including over-chlorination or polymerization.

Oxidation of 5-Methylnaphthalene-1-carbonitrile

Controlled oxidation of a methyl substituent at C5 offers a viable pathway to the formyl group. This method avoids regioselectivity challenges but requires precise control to halt oxidation at the aldehyde stage.

Manganese Dioxide Oxidation

Manganese dioxide (MnO₂) in acidic media selectively oxidizes methyl groups to aldehydes without further oxidation to carboxylic acids.

-

Suspend 5-methylnaphthalene-1-carbonitrile in glacial acetic acid.

-

Add activated MnO₂ (10 equiv) and reflux for 8–16 hours.

-

Filter and concentrate the mixture under reduced pressure.

Key Data:

Catalytic Oxidation with Chromium Trioxide

Chromium trioxide (CrO₃) in acetic anhydride achieves higher conversion rates but risks over-oxidation. A modified protocol using pyridine as a co-solvent suppresses side reactions:

-

Dissolve 5-methylnaphthalene-1-carbonitrile in acetic anhydride.

-

Add CrO₃ (2 equiv) and pyridine (1 equiv) at 0°C.

-

Stir at 25°C for 4–6 hours.

Key Data:

Multi-Step Synthesis from Naphthalene Derivatives

Complex routes starting from substituted naphthalenes enable greater control over functional group placement.

Sandmeyer Reaction Followed by Formylation

This two-step approach introduces the nitrile group first, followed by formylation:

-

Nitrile Introduction:

-

Formylation:

-

Apply Vilsmeier-Haack conditions as in Section 1.1.

-

Key Data:

Dearomative Hydride Addition and Functionalization

A novel method from recent literature utilizes potassium hydride (KH) to induce dearomative hydride addition to 1-naphthonitrile, followed by formylation:

-

Treat 1-naphthylmethylamine with KH in THF at 100°C to generate 1-naphthonitrile.

-

Subject the nitrile to KH-mediated hydride addition at C4, forming a 1,4-dihydronaphthalene intermediate.

-

Oxidize the intermediate with MnO₂ to install the formyl group at C5.

Key Data:

Industrial-Scale Production Considerations

Continuous Flow Reactors

Modern facilities adopt continuous flow systems to enhance heat transfer and reaction control, particularly for exothermic steps like Vilsmeier-Haack formylation. A representative setup includes:

Purification Techniques

Chromatography-free purification is critical for cost-effective scaling:

-

Crystallization: Use ethanol/water mixtures (3:1 v/v) to isolate the product with ≥95% purity.

-

Acid-Base Washing: Remove unreacted starting materials with dilute HCl and NaHCO₃.

Challenges and Optimization Strategies

Regioselectivity in Electrophilic Substitution

The nitrile group’s meta-directing effect theoretically favors formylation at C4 or C6. Achieving C5 selectivity requires:

Chemical Reactions Analysis

Types of Reactions

5-Formylnaphthalene-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the naphthalene ring are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: 5-Formylnaphthalene-1-carboxylic acid.

Reduction: 5-Formylnaphthalene-1-amine.

Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

Scientific Research Applications

5-Formylnaphthalene-1-carbonitrile is an organic compound with significant applications in various scientific fields, including chemistry, biology, and medicine. This article delves into its properties, synthesis methods, and diverse applications, supported by data tables and case studies.

A typical synthesis might involve:

- Starting with naphthalene

- Treating it with phosphorus oxychloride and dimethylformamide to add the formyl group

- Following up with a nitration step to introduce the cyano group.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It is often used as a building block for more complex molecules due to its reactive functional groups. Compounds derived from it have been utilized in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research indicates potential applications in drug development:

- Anticancer Activity : Compounds derived from this compound exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : The compound has shown efficacy against certain bacterial strains, making it a candidate for further medicinal exploration.

Material Science

The compound's unique properties make it suitable for applications in material science:

- Dyes and Pigments : It can be used in the production of dyes due to its chromophoric characteristics.

- Optoelectronic Devices : Its derivatives are being explored as potential emitters in organic light-emitting diodes (OLEDs).

Biological Research

In biological studies, this compound is utilized to investigate enzyme-catalyzed reactions involving formyl and cyano groups. This research aids in understanding biochemical pathways and interactions at the molecular level.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cells (MCF-7). The mechanism was linked to enhanced DNA binding affinity, leading to apoptosis in cancer cells.

Case Study 2: Antimicrobial Properties

Another research project focused on the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited strong inhibitory actions, suggesting potential use as antimicrobial agents.

Mechanism of Action

The mechanism of action of 5-Formylnaphthalene-1-carbonitrile involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the cyano group can undergo nucleophilic substitution. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 5-Formylnaphthalene-1-carbonitrile and related compounds:

Key Observations:

- Reactivity: The nitrile and formyl groups in this compound enhance electrophilicity compared to alkyl-substituted naphthalenes (e.g., 1-Methylnaphthalene), which are less reactive due to electron-donating methyl groups.

Toxicity :

- Methylnaphthalenes (1- and 2-substituted) exhibit lower acute toxicity but may cause respiratory irritation in occupational settings .

- 1-Nitronaphthalene is classified as mutagenic and requires careful handling . Data gaps exist for this compound, though its nitrile group may pose cyanide-release risks under degradation.

- Nitro-substituted naphthalenes (e.g., 1-Nitronaphthalene) show higher stability in water and soil, complicating biodegradation .

Research Findings and Data Gaps

Synthetic Utility :

- The formyl group in this compound allows for condensation reactions (e.g., Schiff base formation), while the nitrile group can undergo nucleophilic additions. This dual functionality is absent in methyl- or nitro-substituted analogs.

Environmental Fate :

- Computational modeling suggests that the polar nitrile and formyl groups in this compound may reduce its environmental persistence compared to hydrophobic methylnaphthalenes. However, experimental validation is lacking.

Biological Activity

5-Formylnaphthalene-1-carbonitrile (FNC) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with FNC, including its synthesis, mechanisms of action, and therapeutic implications.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of FNC. It has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator in inflammatory processes. In a study assessing various compounds for their ability to inhibit LPS-induced NF-κB transcriptional activity in THP-1 monocytic cells, FNC exhibited significant inhibitory effects with an IC50 value indicating effective anti-inflammatory properties .

Antioxidant Activity

FNC also demonstrates antioxidant activity. Research evaluating the antioxidant capacities of various synthesized compounds indicated that FNC possesses significant radical scavenging abilities, which could contribute to its protective effects against oxidative stress-related diseases .

The biological activities of FNC are believed to be mediated through several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : FNC has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture models, suggesting its role in modulating immune responses .

- Receptor Interaction : FNC interacts with formyl peptide receptors (FPRs), which play critical roles in mediating inflammatory responses. This interaction may lead to altered chemotactic responses in immune cells .

Case Studies and Research Findings

- In Vitro Studies : In vitro assays demonstrated that FNC significantly inhibited the migration of neutrophils induced by fMLF (formyl-methionyl-leucyl-phenylalanine), indicating its potential as an anti-inflammatory agent .

- Cell Line Studies : In studies using human chondrosarcoma cell lines, FNC showed an IC50 value of 820 nM for inhibiting IL-1 induced IL-6 production, further supporting its anti-inflammatory properties .

- Animal Models : Preliminary studies in animal models have indicated that FNC administration can reduce inflammation markers and improve outcomes in models of arthritis and other inflammatory conditions.

Data Tables

| Activity Type | IC50 Value | Cell Type |

|---|---|---|

| NF-κB Inhibition | <50 µM | THP-1 Monocytic Cells |

| IL-6 Production Inhibition | 820 nM | SW1353 Chondrosarcoma Cells |

| Neutrophil Migration Inhibition | Not specified | Neutrophil Cell Lines |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Formylnaphthalene-1-carbonitrile, and how can reaction conditions be systematically validated?

- Methodological Answer :

- Oxidation of Precursors : Start with 5-(Hydroxymethyl)naphthalene-1-carbonitrile and use mild oxidizing agents (e.g., MnO₂ or TEMPO/oxidative systems) to selectively convert the hydroxymethyl group to a formyl moiety. Monitor reaction progress via TLC or HPLC to avoid over-oxidation to carboxylic acid derivatives .

- AI-Driven Synthesis Planning : Employ retrosynthetic tools (e.g., Reaxys, Pistachio databases) to predict feasible routes. Prioritize one-step reactions with high atom economy. Validate predicted routes experimentally using controlled temperature (20–80°C) and inert atmospheres to prevent side reactions .

- Validation : Confirm product purity via NMR (<sup>1</sup>H/<sup>13</sup>C), FT-IR (C≡N stretch ~2220 cm⁻¹; CHO stretch ~1700 cm⁻¹), and mass spectrometry.

Q. How can researchers characterize the reactivity of the formyl and nitrile groups in this compound?

- Methodological Answer :

- Functional Group Reactivity :

- Formyl Group : Conduct nucleophilic additions (e.g., with hydrazines to form hydrazones) or reductions (NaBH₄ for hydroxymethyl derivatives).

- Nitrile Group : Perform hydrolysis (H₂SO₄/H₂O for amides) or catalytic hydrogenation (Pd/C, H₂) to amines.

- Kinetic Studies : Use UV-Vis spectroscopy to track reaction rates under varying pH and solvent conditions (polar aprotic solvents preferred for nitrile reactivity) .

Advanced Research Questions

Q. What experimental design principles should guide toxicity studies for this compound in animal models?

- Methodological Answer :

- Dose-Response Design : Follow OECD guidelines for acute toxicity (e.g., OECD 423), using at least three dose levels (low, medium, high) and control groups. Administer via inhalation, oral gavage, or dermal routes, depending on exposure scenarios .

- Endpoint Selection : Prioritize systemic effects (hepatic, renal, respiratory) and biomarkers (e.g., CYP450 enzyme activity for metabolic profiling). Include histopathology and hematological analyses .

- Risk of Bias Mitigation : Use randomized allocation, blinded outcome assessment, and standardized data extraction forms (Table C-2, C-6, C-7) to ensure reproducibility .

Q. How can researchers resolve contradictions in environmental fate data for this compound (e.g., biodegradation vs. persistence)?

- Methodological Answer :

- Multi-Media Studies : Conduct parallel experiments in air (photodegradation), water (hydrolysis), and soil (microbial degradation) under controlled conditions (pH, temperature, UV exposure). Use LC-MS/MS to quantify degradation products .

- Data Harmonization : Apply ATSDR’s systematic review framework (Table B-1) to evaluate study quality. Assign confidence scores (High/Moderate/Low) based on adherence to randomization, blinding, and outcome reporting .

Q. What computational strategies are effective for predicting the ecotoxicological impact of this compound?

- Methodological Answer :

- QSAR Modeling : Use EPI Suite or TEST software to estimate log Kow (partition coefficient) and EC50 values. Cross-validate predictions with experimental toxicity data from related naphthalene derivatives .

- Molecular Dynamics Simulations : Analyze interactions with biological targets (e.g., cytochrome P450 enzymes) using GROMACS or AMBER. Validate binding affinities via in vitro assays .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.